molecular formula C8H6BrCl B1611791 1-(1-Bromovinyl)-4-chlorobenzene CAS No. 89619-10-3

1-(1-Bromovinyl)-4-chlorobenzene

Cat. No.: B1611791
CAS No.: 89619-10-3
M. Wt: 217.49 g/mol
InChI Key: ZVDIEXFKTMIHIU-UHFFFAOYSA-N
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Description

1-(1-Bromovinyl)-4-chlorobenzene is an organic compound characterized by a bromovinyl group attached to a benzene ring substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Bromovinyl)-4-chlorobenzene can be synthesized through several methods. One common approach involves the bromination of 4-chlorostyrene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromovinyl)-4-chlorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Boronic acids, organozinc reagents.

    Catalysts: Palladium-based catalysts for coupling reactions.

    Solvents: Tetrahydrofuran (THF), dichloromethane.

Major Products:

    Substitution Products: Various substituted benzene derivatives.

    Cycloaddition Products: Isoxazole derivatives.

Mechanism of Action

The mechanism of action of 1-(1-Bromovinyl)-4-chlorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromovinyl group can undergo addition reactions, while the benzene ring can participate in substitution reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions .

Comparison with Similar Compounds

    1-Bromovinylbenzene: Similar structure but lacks the chlorine substituent.

    4-Chlorostyrene: Similar structure but lacks the bromovinyl group.

    1-(1-Bromovinyl)-2-chlorobenzene: Similar structure with the chlorine atom in a different position.

Properties

IUPAC Name

1-(1-bromoethenyl)-4-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrCl/c1-6(9)7-2-4-8(10)5-3-7/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDIEXFKTMIHIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584862
Record name 1-(1-Bromoethenyl)-4-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89619-10-3
Record name 1-(1-Bromoethenyl)-4-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-Bromovinyl)-4-chlorobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-Bromovinyl)-4-chlorobenzene
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1-(1-Bromovinyl)-4-chlorobenzene
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1-(1-Bromovinyl)-4-chlorobenzene
Reactant of Route 4
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1-(1-Bromovinyl)-4-chlorobenzene
Reactant of Route 5
1-(1-Bromovinyl)-4-chlorobenzene
Reactant of Route 6
1-(1-Bromovinyl)-4-chlorobenzene

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